Isoprostane F2alpha-I

Description

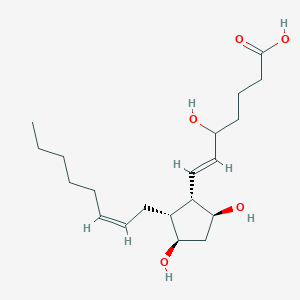

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O5 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18-,19+/m1/s1 |

InChI Key |

RZCPXIZGLPAGEV-SUHLLOIRSA-N |

Isomeric SMILES |

CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/C(CCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Formation Mechanisms of Isoprostane F2alpha I

Non-Enzymatic Free Radical-Catalyzed Peroxidation of Arachidonic Acid

The principal and most widely recognized mechanism for the formation of F2-isoprostanes is the non-enzymatic peroxidation of arachidonic acid initiated by free radicals. nih.govwikipedia.org This pathway is considered a reliable marker of in vivo lipid peroxidation and oxidative stress. tandfonline.comnih.gov Unlike prostaglandins (B1171923), which are synthesized from free arachidonic acid, isoprostanes are generated while arachidonic acid is still esterified to phospholipids (B1166683) within cellular membranes. tandfonline.compnas.orgnih.gov

The formation of F2-isoprostanes is initiated by the action of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. researchgate.netahajournals.org ROS, such as the superoxide (B77818) anion and hydroxyl radical, can be generated as byproducts of normal cellular metabolism or in response to cellular injury and inflammation. tandfonline.comnih.gov These free radicals attack arachidonic acid by abstracting a hydrogen atom from one of its bis-allylic carbons. nih.govportlandpress.com This initial event creates a carbon-centered arachidonyl radical, setting off a cascade of reactions that leads to the formation of isoprostanes. researchgate.netportlandpress.com The powerful oxidant peroxynitrite, formed from the reaction of nitric oxide and superoxide, has also been shown to catalyze the formation of F2-isoprostanes. ahajournals.orgnih.gov

The non-enzymatic formation of F2-isoprostanes occurs specifically on arachidonic acid that is incorporated into the phospholipid bilayer of cell membranes. nih.govpnas.orgnih.gov Polyunsaturated fatty acids, like arachidonic acid, are particularly susceptible to free radical attack and are abundant in cellular phospholipids. pnas.orgtandfonline.com The process begins with the peroxidation of arachidonoyl phospholipids. pnas.org The resulting F2-isoprostanes are initially formed in situ within these phospholipids. tandfonline.compnas.org They are subsequently cleaved and released as free acids by the action of phospholipase enzymes, such as phospholipase A2. nih.govportlandpress.com This mechanism contrasts with the synthesis of prostaglandins, which requires free arachidonic acid as a substrate for cyclooxygenase enzymes. tandfonline.comnih.gov The formation of these distorted isoprostane-containing phospholipids within the membrane can significantly alter membrane fluidity and integrity. pnas.orgnih.gov

Following the initial radical attack and the formation of the arachidonyl radical, molecular oxygen is rapidly added to form a peroxyl radical. nih.govportlandpress.com This peroxyl radical then undergoes a 5-exo cyclization to form a bicyclic endoperoxide intermediate, which is structurally similar to the prostaglandin (B15479496) G2 (PGG2) formed during prostaglandin synthesis. nih.govnih.gov A second molecule of oxygen is then added. portlandpress.com These unstable PGH2-like bicyclic endoperoxide intermediates are key to the pathway. nih.govcapes.gov.brnih.gov They can be reduced to form the stable F-ring isoprostanes, including the various isomers of F2-isoprostane. nih.govcapes.gov.br Alternatively, these endoperoxides can undergo rearrangement to form other classes of isoprostanes, such as D2- and E2-isoprostanes, and highly reactive γ-ketoaldehydes known as isoketals. nih.govresearchgate.net

Table 1: Key Steps in Non-Enzymatic F2-Isoprostane Formation

| Step | Description | Key Molecules Involved |

|---|---|---|

| Initiation | Abstraction of a hydrogen atom from arachidonic acid within a phospholipid by a free radical. nih.govportlandpress.com | Arachidonic acid, Reactive Oxygen Species (ROS) |

| Propagation | Addition of molecular oxygen to the arachidonyl radical, forming a peroxyl radical. nih.govportlandpress.com | Arachidonyl radical, Molecular Oxygen (O2) |

| Cyclization | The peroxyl radical undergoes 5-exo cyclization to form a PGG2-like bicyclic endoperoxide. nih.govnih.gov | Peroxyl radical |

| Reduction/Rearrangement | The bicyclic endoperoxide is either reduced to a stable F2-isoprostane or rearranges into other isoprostane classes. nih.govcapes.gov.br | Bicyclic endoperoxide, Reducing agents |

| Release | The newly formed isoprostane is cleaved from the phospholipid by phospholipase enzymes. pnas.orgportlandpress.com | Isoprostane-containing phospholipid, Phospholipase A2 |

Enzymatic Pathways in Isoprostane F2alpha-I Formation

While the free radical-catalyzed pathway is the primary source of F2-isoprostanes, evidence suggests that they can also be generated through enzymatic processes, specifically involving cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Studies have shown that cyclooxygenase enzymes, particularly COX-1 and COX-2, can catalyze the formation of certain F2-isoprostanes, notably 8-epi-PGF2α (an isomer of this compound). nih.govresearchgate.netnih.gov For instance, activation of platelets, which contain COX-1, can lead to the formation of 8-epi-PGF2α. nih.gov This formation is abolished by COX inhibitors like aspirin (B1665792) and indomethacin (B1671933), confirming its enzymatic origin in this context. nih.gov Similarly, COX-2 in monocytes has been implicated in the production of F2-isoprostanes. ahajournals.org In a model of warm renal ischemia, the accumulation of 8-iso-PGF2α was completely prevented by a COX-1 inhibitor, indicating an enzymatic, COX-1-dependent pathway under these specific conditions. researchgate.netnih.gov

Differentiating between the enzymatic and non-enzymatic sources of F2-isoprostanes is crucial for accurately interpreting their levels as biomarkers. jcbmr.com One key distinction is the substrate: the non-enzymatic pathway utilizes arachidonic acid esterified in phospholipids, whereas the COX-dependent pathway uses free arachidonic acid. nih.govnih.gov Therefore, measuring isoprostanes that remain esterified in phospholipids is a more specific indicator of non-enzymatic, free radical-induced oxidative damage. nih.gov

The use of COX inhibitors like aspirin provides a pharmacological tool to discern the pathways. ahajournals.org A lack of suppression of F2-isoprostane levels by these inhibitors suggests a predominantly non-enzymatic origin. ahajournals.org For example, in healthy volunteers and cigarette smokers, aspirin treatment did not reduce the urinary excretion of certain F2-isoprostanes, supporting the free-radical pathway as the major contributor in those scenarios. ahajournals.org Another approach involves measuring different classes of F2-isoprostanes simultaneously. Some isomers, like iPF2α-VI, are not formed by COX enzymes, making their measurement a specific indicator of the non-enzymatic pathway. ahajournals.org The ratio of different isomers, such as the 8-iso-PGF2α to PGF2α molar ratio, has also been proposed as a way to distinguish between the two mechanisms, although this is complicated by the fact that both can be produced by either pathway. jcbmr.com

Table 2: Differentiating Formation Pathways of F2-Isoprostanes

| Feature | Non-Enzymatic Pathway | Enzymatic Pathway |

|---|---|---|

| Primary Substrate | Arachidonic acid in phospholipids pnas.orgnih.gov | Free arachidonic acid nih.gov |

| Catalyst | Free radicals (ROS) researchgate.net | Cyclooxygenase (COX) enzymes nih.govresearchgate.net |

| Inhibition | Not inhibited by COX inhibitors ahajournals.orgahajournals.org | Inhibited by COX inhibitors (e.g., aspirin) nih.govresearchgate.net |

| Specificity Marker | Esterified isoprostanes, specific isomers not made by COX (e.g., iPF2α-VI) nih.govahajournals.org | Formation of specific isomers (e.g., 8-epi-PGF2α) sensitive to COX inhibition nih.gov |

Isomer Specificity in Formation (e.g., 8-iso-PGF2α vs. other F2-Isoprostane Regioisomers)

The non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid gives rise to a complex mixture of F2-isoprostane isomers. nih.gov The initial abstraction of a hydrogen atom can occur at different points on the arachidonic acid backbone, leading to the formation of four distinct regioisomeric families, or classes, of F2-isoprostanes. nih.govportlandpress.comahajournals.org Each of these regioisomeric families possesses a common 1,3-diol cyclopentane (B165970) ring but differs in the length of the two attached alkyl chains and the position of a third hydroxyl group on the side chain. nih.gov Within each of the four classes, 16 diastereomers can be formed, resulting in a total of 64 possible F2-isoprostane isomers. portlandpress.comsfrbm.org

Two primary nomenclature systems are used to classify these isomers. One system denotes the regioisomers as 5-, 8-, 12-, or 15-series, based on the carbon atom carrying the side-chain hydroxyl group. nih.gov An alternative system, proposed by Rokach and colleagues, classifies them as Type III, IV, V, and VI. nih.govnih.gov For example, the widely studied 8-iso-PGF2α is also known as 15-F2t-IsoP and belongs to the iPF2α-III or Type III class. portlandpress.comsfrbm.orglabmed.org.tw In contrast, this compound (IPF2α-I) is a member of the Type I (or Type VI) class of isomers. nih.govahajournals.org

Detailed research has revealed significant specificity and differential abundance in the formation of these regioisomers. Studies comparing the levels of various isomers have found that the 5- and 15-series regioisomers (corresponding to Type VI and Type III) are generally formed more abundantly in vivo and in vitro than the 8- and 12-series compounds. sfrbm.orglabmed.org.tw One study identified Type I and Type IV regioisomers as the major products of arachidonic acid free radical oxidation. nih.gov

A key distinction in isomer formation relates to the involvement of cyclooxygenase (COX) enzymes. While the primary pathway for all isoprostanes is COX-independent, some isomers can also be generated as minor byproducts of COX activity. nih.govnih.gov Notably, 8-iso-PGF2α can be formed through a COX-dependent mechanism, a pathway that is substantially inhibited by drugs like aspirin and indomethacin. nih.gov In contrast, the formation of IPF2α-I is not affected by COX inhibitors, indicating its generation occurs exclusively through the free-radical pathway. nih.gov This makes IPF2α-I a potentially more specific marker for non-enzymatic lipid peroxidation. nih.govnih.gov

Quantitative studies have consistently shown that IPF2α-I is a highly abundant F2-isoprostane in humans. One study reported that the urinary excretion of IPF2α-I in healthy individuals was several-fold higher than that of 8-iso-PGF2α. nih.gov Both isomers were found to be elevated in cigarette smokers compared to non-smokers, and their levels were highly correlated, supporting a common mechanism of free-radical-induced formation. nih.gov Similarly, in patients undergoing coronary reperfusion, urinary levels of both IPF2α-I and 8-epi-PGF2α (8-iso-PGF2α) were significantly increased, with a strong correlation between the two. nih.gov

The following table summarizes key research findings on the differential formation and abundance of F2-isoprostane regioisomers.

| Isomer(s) | Key Research Finding | Context | Reference(s) |

| IPF2α-I vs. 8-iso-PGF2α | Urinary IPF2α-I is several-fold more abundant than 8-iso-PGF2α in healthy humans. | Healthy Controls & Smokers | nih.gov |

| IPF2α-I | Formation is not depressed by COX inhibitors (aspirin, indomethacin). | In vitro (platelets) & in vivo | nih.gov |

| 8-iso-PGF2α | Formation is substantially depressed by COX inhibitors. | In vitro (platelets) | nih.gov |

| 8-iso-PGF2α vs. PGF2α | During enzymatic lipid peroxidation, the formation of PGF2α is favored over 8-iso-PGF2α by >99%. | In vitro (purified PGHS) | nih.gov |

| 8-iso-PGF2α vs. PGF2α | During chemical lipid peroxidation, 8-iso-PGF2α and PGF2α are generated in nearly equal amounts (ratio ~0.97). | In vitro (AAPH-induced) | nih.gov |

| iPF2α-III & iPF2α-VI | Urinary excretion of both isomers is significantly increased in hypercholesterolemic patients. | Hypercholesterolemia | ahajournals.orgahajournals.org |

| 5- and 15-series F2-IsoPs | Formed more abundantly in vivo than 8- and 12-series compounds. | General in vivo formation | sfrbm.orglabmed.org.tw |

| Type I and Type IV F2-IsoPs | Identified as the major F2-isoprostane products. | In vitro free radical oxidation | nih.gov |

| IPF2α-I & 8-epi-PGF2α | Urinary levels of both are markedly increased after PTCA for acute myocardial infarction. | Coronary Reperfusion | nih.gov |

Metabolism and Excretion of Isoprostane F2alpha I

Hydrolysis from Esterified Phospholipids (B1166683)

Unlike prostaglandins (B1171923), which are synthesized as free acids, F2-isoprostanes are initially formed in situ while the arachidonic acid precursor is still esterified within phospholipids of cell membranes. nih.govtandfonline.comhmdb.ca This means that for Isoprostane F2alpha-I to be released into the circulation and exert biological effects or be metabolized, it must first be cleaved from these phospholipids. portlandpress.comsci-hub.se This hydrolysis step is a crucial, and potentially rate-limiting, part of their bioavailability. tandfonline.com

Research has identified specific enzymes responsible for this cleavage. The process is mediated by phospholipase A2-like activity. portlandpress.comnih.gov More specifically, studies have pinpointed the role of both intracellular and plasma platelet-activating factor (PAF) acetylhydrolases. nih.gov These enzymes catalyze the hydrolysis of the ester bond, releasing the free F2-isoprostane. nih.govsci-hub.se While PAF acetylhydrolases show a high affinity for esterified F2-isoprostanes, the rate of hydrolysis is significantly slower compared to other substrates for these enzymes. nih.gov The release of free F2-isoprostanes is a necessary prerequisite for their subsequent metabolism and excretion. oxfordbiomed.com

Metabolic Pathways and Metabolite Identification

Once released, free this compound undergoes extensive metabolism through pathways similar to those that process prostaglandins. nih.govkarger.com The metabolic process aims to transform the lipid-soluble isoprostane into more polar, water-soluble compounds that can be easily excreted in the urine. karger.com Key metabolic transformations include beta-oxidation, reduction of double bonds, and oxidation of the 15-hydroxyl group. nih.gov

One of the most significant findings in isoprostane metabolism was the identification of the major urinary metabolite of 8-iso-PGF2alpha, a prominent F2-isoprostane. nih.gov Through infusion studies in a human volunteer, the principal metabolite was identified as 2,3-dinor-5,6-dihydro-8-iso-prostaglandin F2alpha . nih.gov This metabolite alone accounted for a substantial portion of the total excreted products, making its measurement a reliable way to assess long-term, integrated F2-isoprostane production. nih.gov The formation of this dinor-metabolite occurs primarily through peroxisomal β-oxidation. karger.com

In addition to beta-oxidation, conjugation is another major metabolic route. A significant fraction of F2-isoprostanes in human urine is excreted as glucuronide conjugates . oxfordbiomed.comacs.org This process, facilitated by UDP-glucuronosyltransferase enzymes, attaches a glucuronic acid molecule to the isoprostane, greatly increasing its water solubility. dntb.gov.ua The extent of glucuronidation can vary widely among individuals, ranging from 20% to 80% of the total urinary isoprostanes. oxfordbiomed.com In studies with rat hepatocytes, conjugation with taurine (B1682933) was also observed as a metabolic pathway for some F2-isoprostane isomers. nih.gov

The table below summarizes the primary metabolic pathways and the resulting metabolites.

| Metabolic Pathway | Key Enzymes/Processes | Resulting Metabolite(s) | Source(s) |

| Beta-Oxidation | Peroxisomal β-oxidation | 2,3-dinor metabolites (e.g., 2,3-dinor-5,6-dihydro-8-iso-PGF2alpha) | nih.govnih.govkarger.com |

| Reduction | Reduction of double bonds | Dihydro-metabolites (e.g., 5,6-dihydro metabolites) | nih.govnih.gov |

| Oxidation | 15-hydroxyl group oxidation | 15-keto-metabolites | nih.gov |

| Conjugation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates | oxfordbiomed.comacs.orgdntb.gov.ua |

| Conjugation (Rat) | Taurine conjugation | Taurine conjugates | nih.gov |

Factors Influencing Metabolic Rates and Excretion Patterns

The rate of this compound metabolism and its excretion can be influenced by a variety of physiological, pathological, and lifestyle factors. This variability is an important consideration when using isoprostanes as clinical or research biomarkers.

A significant source of variation is the inherent day-to-day biological fluctuation in excretion rates, even in healthy individuals. nih.gov One study tracking healthy volunteers over ten successive days found a coefficient of variation of 42% for the urinary excretion of 8-iso-PGF2alpha, highlighting the existence of substantial daily variability. nih.gov Inter-individual differences are also prominent, particularly in the activity of metabolic enzymes like UGTs, which can lead to different proportions of conjugated metabolites in urine. oxfordbiomed.com

Various disease states are associated with altered F2-isoprostane excretion. Patients with non-insulin-dependent and insulin-dependent diabetes mellitus show significantly higher urinary excretion of 8-iso-PGF2alpha compared to healthy controls. ahajournals.org Pathologies of the kidney, such as chronic renal insufficiency, are also linked to large increases in F2-isoprostane levels. nih.gov

Lifestyle and dietary factors also play a role. Cigarette smoking is consistently associated with increased F2-isoprostane excretion. nih.govdiva-portal.org Conversely, dietary interventions can modulate these levels. Supplementation with Vitamin E, an antioxidant, was shown to significantly reduce urinary 8-iso-PGF2alpha excretion in patients with diabetes. ahajournals.org Similarly, long-term higher serum levels of selenium have been found to predict reduced formation and excretion of F2-isoprostanes. diva-portal.org

The table below details various factors known to influence F2-isoprostane levels and excretion.

| Factor | Observed Effect on F2-Isoprostane Levels | Source(s) |

| Biological Variation | Significant day-to-day variation in urinary excretion in healthy individuals. | nih.gov |

| Genetic Variation | Inter-individual differences in metabolic enzyme (e.g., UGT) expression lead to varied metabolite profiles. | oxfordbiomed.com |

| Diabetes Mellitus | Increased urinary excretion. | ahajournals.orgdiva-portal.org |

| Renal Disease | Large increases in circulating and urinary levels. | nih.gov |

| Cigarette Smoking | Increased urinary excretion. | nih.govdiva-portal.org |

| Vitamin E Supplementation | Decreased urinary excretion in diabetics. | ahajournals.org |

| Improved Glycemic Control | Decreased urinary excretion in diabetics. | ahajournals.org |

| High Serum Selenium | Associated with reduced formation and excretion. | diva-portal.org |

Analytical Methodologies for Isoprostane F2alpha I Quantification in Research

Gas Chromatography-Mass Spectrometry (GC-MS/GC-MS/NICI)

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with Negative Ion Chemical Ionization (NICI), is widely regarded as the gold standard and reference method for the quantification of F2-isoprostanes due to its high sensitivity and specificity. labmed.org.twportlandpress.com This technique allows for the detection of F2-IsoPs in the low picogram range. nih.gov The method typically involves the measurement of 15-F2t-IsoP along with other co-eluting F2-IsoP isomers. nih.govvumc.org The high resolution of capillary gas chromatography combined with the specificity of mass spectrometry provides reliable and accurate quantitative results. portlandpress.com

A key aspect of GC-MS analysis is its ability to quantify total F2-IsoPs, which includes a mixture of various stereoisomers. labmed.org.twsfrbm.org The ion monitored for endogenous F2-IsoPs is typically the carboxylate anion at m/z 569, which corresponds to the pentafluorobenzyl (PFB) ester derivative after the loss of the CH2C6F5 group (M-181). nih.gov

Stable Isotope Dilution Techniques

Stable isotope dilution is an essential component of accurate GC-MS quantification of F2-isoprostanes. vumc.orgportlandpress.com This technique involves adding a known amount of a stable isotope-labeled internal standard, such as deuterated 8-iso-PGF2α-d4 or [2H4]-15-F2t-IsoP, to the biological sample at the beginning of the preparation process. nih.govvumc.orgmdpi.com

The use of an internal standard that is chemically identical to the analyte but has a different mass allows for the correction of analyte loss during the extensive sample preparation, derivatization, and analysis steps. nih.gov By comparing the signal of the endogenous analyte to the signal of the internal standard, a precise and accurate quantification can be achieved. sfrbm.orgnih.gov This method significantly improves the reliability and reproducibility of the measurements. nih.gov

Sample Preparation and Derivatization Protocols for GC-MS

The analysis of F2-isoprostanes by GC-MS necessitates a multi-step sample preparation and derivatization process. nih.govportlandpress.com F2-IsoPs exist in biological samples in both a free form and esterified to phospholipids (B1166683). nih.govmdpi.com While free F2-IsoPs can be measured directly, the analysis of total F2-IsoPs requires an initial alkaline hydrolysis step to release the esterified compounds. nih.gov

The general workflow for sample preparation includes:

Hydrolysis: For total F2-IsoP measurement, samples are treated with a base like potassium hydroxide (B78521) (KOH) to cleave the ester bonds. nih.gov

Solid-Phase Extraction (SPE): This is a crucial purification step to remove interfering substances from the biological matrix. A combination of C18 and silica (B1680970) cartridges is often used. nih.govportlandpress.com Anion exchange SPE is another selective method for acidic compounds like isoprostanes. researchgate.net

Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using TLC or HPLC to isolate the F2-isoprostane fraction. nih.govportlandpress.comnih.gov

Derivatization: Because F2-isoprostanes are not volatile, they must be chemically modified before GC-MS analysis. This typically involves a two-step process:

Esterification: The carboxyl group is converted to a pentafluorobenzyl (PFB) ester using PFB bromide (PFBB). This enhances the molecule's sensitivity for detection by NICI-MS. nih.govnih.gov

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like bis-(trimethylsilyl)trifluoroacetamide. This increases the volatility and thermal stability of the compound for gas chromatography. sfrbm.orgresearchgate.nettandfonline.com

This extensive preparation, although labor-intensive, is critical for achieving the sensitivity and selectivity required for accurate quantification. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/LC-MS/MS/UPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem (MS/MS) and ultra-high-performance (UPLC-MS/MS) versions, has emerged as a powerful alternative to GC-MS for F2-isoprostane analysis. nih.govmdpi.commayocliniclabs.com A significant advantage of LC-based methods is the simpler sample preparation, as the derivatization steps required for GC-MS are often unnecessary. nih.govsfrbm.org This can lead to shorter analysis times. nih.gov

LC-MS/MS methods provide high specificity and sensitivity, enabling the simultaneous determination of multiple F2-isoprostane regioisomers. nih.govresearchgate.netnih.gov The technique typically operates in negative ion mode using electrospray ionization (ESI), monitoring for the deprotonated molecular ion [M-H]⁻ at m/z 353.2 for iPF2α and m/z 357.2 for its deuterated internal standard. nih.govpsu.edu

Advantages in Isomer Separation and Sensitivity

A key strength of LC-MS/MS and UPLC-MS/MS is the ability to separate and individually quantify different F2-isoprostane isomers. sfrbm.orgmdpi.com While GC-MS often measures a composite of co-eluting isomers, advanced liquid chromatography can resolve distinct regioisomers and stereoisomers. labmed.org.twsfrbm.org This is important because different isomers may have distinct formation pathways and biological activities. sfrbm.org

UPLC-MS/MS offers enhanced resolution and sensitivity, allowing for the quantification of endogenous lipid peroxidation in very small samples, such as in as few as ten thousand cells. plos.orgscienceopen.com The development of rapid UPLC-MS/MS methods allows for the simultaneous analysis of multiple oxidative stress biomarkers, increasing throughput. mdpi.com Despite these advantages, the detection limits of some LC-MS assays may be higher than those achieved with GC-NICI-MS. nih.gov However, the ability to perform detailed isomer-specific analysis makes LC-MS/MS an invaluable tool in isoprostane research. nih.govmayocliniclabs.comresearchgate.net

Immunoassays (RIA, ELISA, EIA) in Research Contexts

Immunoassays, including Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Enzyme Immunoassay (EIA), are widely used for F2-isoprostane quantification due to their lower cost and relative ease of use compared to mass spectrometric methods. nih.govmdpi.comnih.gov These methods have made the measurement of isoprostanes accessible to a broader range of research laboratories. nih.gov

These assays are based on the principle of competitive binding, where the F2-isoprostanes in the sample compete with a labeled F2-isoprostane for a limited number of antibody binding sites. The amount of bound labeled isoprostane is inversely proportional to the concentration of the unlabeled isoprostane in the sample.

Specificity and Validation Considerations

A significant concern with immunoassays is their specificity. nih.gov The antibodies used in these kits can exhibit cross-reactivity with other related compounds, such as different isoprostane isomers or even prostaglandins (B1171923). nih.govmdpi.com This can lead to an overestimation of the actual F2-isoprostane concentration. mdpi.comoxfordbiomed.com

Studies comparing results from immunoassays and GC-MS on the same samples have shown that while the values may be correlated, they are not identical, with immunoassay results often being higher. nih.govoxfordbiomed.com Therefore, careful validation of the immunoassay against a gold-standard mass spectrometry method is crucial. nih.gov Despite these limitations, when properly validated, immunoassays can be a valuable tool for high-throughput screening and for studies where the relative changes in isoprostane levels are of primary interest. nih.govoxfordbiomed.com

Challenges and Best Practices in Quantification

The accurate quantification of Isoprostane F2alpha-I is complicated by several factors that can introduce variability and potential inaccuracies into the measurements. Understanding these challenges is crucial for designing robust analytical protocols and for the correct interpretation of research findings. Key among these challenges are the significant variations in metabolism between individuals and the decision to measure either the free or total concentrations of the compound.

Inter-Individual Variation in Metabolism

A primary challenge in the quantification of this compound is the substantial inter-individual variation in its metabolism. acs.org This variability means that even with identical levels of oxidative stress, the resulting concentrations of this compound in biological fluids like urine and plasma can differ significantly from one person to another. This variation is influenced by a combination of genetic, lifestyle, and health-related factors.

One of the most significant metabolic pathways affecting urinary this compound levels is glucuronidation. After being released into circulation, this compound is metabolized in the liver, where it can be conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form a more water-soluble compound that is readily excreted in the urine. acs.org Research has shown that the extent of this conjugation varies widely among individuals, with the proportion of glucuronidated this compound in urine ranging from as low as 20% to as high as 80%. acs.org This wide range is believed to be due to genetic polymorphisms in the UGT genes, leading to differences in enzyme expression and activity. acs.org

Lifestyle and environmental factors also play a crucial role in the inter-individual variability of this compound levels. For instance, cigarette smoking is consistently associated with two- to three-fold higher levels of isoprostanes. nih.govacs.org Other factors such as diet, physical exercise, and exposure to environmental toxins can also influence the background levels of oxidative stress and, consequently, this compound production. acs.orgnih.gov

Genetic factors beyond metabolic enzymes also contribute to this variability. Polymorphisms in genes associated with the production of reactive oxygen species (pro-oxidant genes) or antioxidant defense can impact the baseline levels of oxidative stress and, therefore, this compound formation. caymanchem.com

The confluence of these factors underscores the importance of considering inter-individual metabolic differences when interpreting this compound data. It highlights the need for large sample sizes in clinical studies to account for this variability and the potential benefit of personalized or stratified approaches in research.

Table 1: Factors Contributing to Inter-Individual Variation in this compound Levels

| Factor Category | Specific Examples | Impact on this compound Levels |

| Metabolic | Variation in UDP-glucuronosyltransferase (UGT) enzyme activity. acs.org | Affects the proportion of conjugated vs. free isoprostane in urine. |

| Genetic | Polymorphisms in genes related to oxidative stress (e.g., CYBA, XDH, MAO-B, COX-2). caymanchem.com | Influences baseline oxidative stress and isoprostane formation. |

| Lifestyle | Cigarette smoking. nih.govacs.orgnovamedline.com | Significantly increases isoprostane levels. |

| Diet and physical exercise. acs.orgnih.gov | Modulates oxidative stress and isoprostane production. | |

| Disease States | Diabetes Mellitus. nih.govnih.gov | Associated with elevated isoprostane formation. |

| Obesity. nih.govnih.gov | Correlates with increased isoprostane levels. | |

| Hypercholesterolemia. nih.govnih.gov | Linked to higher isoprostane concentrations. | |

| Hypertension. nih.gov | Associated with increased isoprostane levels. |

Considerations for Free vs. Total this compound Measurement

When quantifying this compound, researchers must decide whether to measure the "free" form or the "total" amount of the compound. This decision has significant implications for the analytical methodology and the interpretation of the results.

This compound exists in different forms within the body. In tissues and plasma, it is initially formed esterified to phospholipids within cell membranes and is subsequently released as the free acid by phospholipase enzymes. nih.govportlandpress.com Therefore, in plasma, one can measure the free acid form or the total amount, which includes both the free acid and the esterified portion after a chemical hydrolysis step. nih.govnih.gov In urine, this compound is present as the free acid and as a glucuronide conjugate. acs.orgacs.org Measuring the "total" urinary concentration involves an enzymatic hydrolysis step to convert the glucuronidated form back to the free acid before analysis. acs.orgresearchgate.net

The primary challenge in measuring only the free fraction is that it may not represent the total production of this compound, especially in urine, where a substantial and highly variable portion can be conjugated. acs.orgacs.orgresearchgate.net If a significant fraction is excreted in a conjugated form, and this fraction varies between individuals, measuring only the free form could lead to an underestimation of the total systemic oxidative stress and could mask true differences between study groups. acs.orgoxfordbiomed.com

For this reason, many researchers advocate for the measurement of total this compound in urine to provide a more comprehensive assessment of in vivo oxidative stress. acs.orgoxfordbiomed.com This approach involves pre-treating urine samples with β-glucuronidase to hydrolyze the glucuronide conjugates before proceeding with extraction and analysis. acs.orgresearchgate.net Several analytical methods, particularly those using mass spectrometry, have been developed to quantify both free and total urinary 8-iso-PGF2α. acs.orgresearchgate.net

In plasma, the decision is less clear-cut. Some studies have found no distinct advantage in measuring total (free + esterified) over just the free F2-Isoprostanes. nih.govsfrbm.org However, it is known that the ratio of esterified to free 8-iso PGF2α in plasma is approximately 2:1. caymanchem.com A major concern with plasma measurements is the potential for artificial, ex vivo generation of isoprostanes from the auto-oxidation of arachidonic acid in the sample after it has been collected. nih.gov This requires strict sample handling procedures, such as immediate processing or storage at -80°C with antioxidants. novamedline.com

The choice between measuring free versus total this compound depends on the research question, the biological matrix being analyzed, and the analytical resources available. While measuring the total concentration, particularly in urine, is often considered the best practice for capturing the complete picture of systemic production, it requires an additional hydrolysis step that must be carefully optimized and validated.

Table 2: Comparison of Free vs. Total this compound Measurement

| Feature | Free this compound Measurement | Total this compound Measurement |

| Definition | Measures the non-esterified, non-conjugated form of the molecule. | Measures the sum of free and esterified (in plasma/tissue) or conjugated (in urine) forms. acs.orgnih.gov |

| Sample Pre-treatment | Typically involves direct extraction from the biological matrix. | Requires a hydrolysis step (alkaline for plasma/tissue, enzymatic for urine) to liberate the free form. acs.orgnih.govresearchgate.net |

| Advantages | Simpler analytical procedure without a hydrolysis step. acs.org | Provides a more comprehensive measure of total systemic production, especially in urine. acs.orgresearchgate.net |

| Disadvantages | May underestimate total production due to the variable and significant proportion of esterified/conjugated forms. acs.orgoxfordbiomed.com | More complex and time-consuming due to the additional hydrolysis step. Hydrolysis conditions must be optimized. nih.gov |

| Best Practice Recommendation | May be suitable for some plasma studies where the advantage of measuring the total is debated. nih.govsfrbm.org | Strongly recommended for urine samples to account for high inter-individual variability in glucuronidation. acs.orgoxfordbiomed.com |

Molecular and Cellular Mechanisms of Isoprostane F2alpha I Action

Receptor-Mediated Signaling

The biological effects of Isoprostane F2alpha-I (iPF2α-III), a prominent member of the F2-isoprostane family, are primarily initiated through its interaction with specific cell surface receptors. This interaction triggers a cascade of intracellular events that ultimately dictate the cellular response.

Activation of Thromboxane (B8750289) (TP) Receptors

Extensive research has firmly established that iPF2α-III exerts many of its biological actions by activating thromboxane A2 (TP) receptors. ahajournals.orgjneurosci.org While initially there was speculation about the existence of distinct receptors for isoprostanes, a significant body of evidence from in vitro and in vivo studies supports the TP receptor as the principal mediator of iPF2α-III's effects. ahajournals.orgnih.gov In fact, the major cardiovascular effects of iPF2α-III are mediated via the TP receptor. ahajournals.org This isoprostane is considered a partial agonist at TP receptors. nih.gov

The interaction of iPF2α-III with TP receptors has been demonstrated in various cell types and tissues, including platelets and the vasculature. ahajournals.orgjneurosci.org The binding of iPF2α-III to the TP receptor initiates conformational changes in the receptor protein, leading to the activation of associated G-proteins and the subsequent propagation of downstream signaling pathways. nih.gov Studies using TP receptor antagonists have shown that they can effectively block the physiological responses induced by iPF2α-III, such as vasoconstriction and platelet aggregation, further solidifying the crucial role of this receptor in mediating the actions of iPF2α-III. ahajournals.orgjneurosci.org

Downstream Signaling Pathways (e.g., MAPK, JNK, PI3K, cAMP, IP3)

Upon activation of TP receptors by iPF2α-III, a variety of downstream signaling pathways are engaged, leading to diverse cellular responses. The TP receptor is a G-protein-coupled receptor that can associate with several G-proteins, including Gq, G11, and Gi. nih.gov

The activation of Gq/G11 proteins by iPF2α-III leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. nih.govum.es IP3 triggers the release of calcium from intracellular stores, while diacylglycerol activates protein kinase C. karger.com Preliminary findings have indicated a significant increase in IP3 production following the application of isoprostanes to hepatic stellate cells. um.es

Furthermore, iPF2α-III has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. nih.goversnet.org For instance, both prostaglandin (B15479496) F2alpha (PGF2α) and the isoprostane 8,12-iso-iPF2alpha-III are potent activators of JNK1 and c-Jun. nih.gov In contrast, another study found that 8-iso-PGF2α up-regulates macrophage interleukin-8 expression through the activation of ERK1/2 and p38 MAPK signaling. ersnet.org

The phosphatidylinositol-3-kinase (PI3K) pathway is also implicated in iPF2α-III signaling. nih.gov Specifically, the isoprostane 8,12-iso-iPF2alpha-III activates the p70S6 kinase (p70S6K), a downstream effector of PI3K, and this pathway is essential for 8,12-iso-iPF2alpha-III-induced myocyte hypertrophy. nih.gov

Interestingly, iPF2α-III can also influence cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov While it can act as a partial agonist at TP receptors, which can be linked to inhibitory G-proteins that decrease cAMP, there is also evidence for a separate cAMP-dependent inhibitory pathway in human platelets that is independent of TP receptors. nih.govnih.gov

The specific combination and activation kinetics of these signaling pathways can vary depending on the cell type, the concentration of iPF2α-III, and the specific isomer involved, leading to a wide range of cellular outcomes.

Specificity of Isomer Action on Receptors and Pathways

The F2-isoprostane family comprises a large number of stereoisomers, and there is evidence for specificity in how these different isomers interact with receptors and activate downstream signaling pathways. For example, while iPF2α-III (also known as 8-iso-PGF2α) primarily acts on TP receptors, another F2-isoprostane, 15-F2c-IsoP (12-iso-PGF2α), has been shown to activate the PGF2α receptor (FP receptor). ahajournals.orgcapes.gov.br

Even among isomers that act on the same receptor, there can be differences in their signaling efficacy. One study comparing the effects of PGF2α and the isoprostane 8,12-iso-iPF2alpha-III on cardiomyocyte hypertrophy found that while both compounds activate the FP receptor and induce hypertrophy, they do so through discrete signaling pathways. nih.gov PGF2α preferentially activates the MEK-Erk2 pathway, whereas the PI3K-p70S6K pathway is essential for the hypertrophic response induced by 8,12-iso-iPF2alpha-III. nih.gov Both agonists, however, were found to be equally potent in activating the JNK pathway. nih.gov

These findings highlight the complexity of isoprostane signaling and suggest that the specific biological response to oxidative stress can be finely tuned by the particular profile of isoprostane isomers generated.

Direct Cellular Effects (In Vitro and Animal Studies)

The activation of signaling pathways by iPF2α-III translates into a variety of direct cellular effects that have been characterized in numerous in vitro and animal studies. These effects are particularly relevant to cardiovascular and fibrotic processes.

Modulation of Vasoconstriction and Vascular Tone

One of the most well-documented effects of iPF2α-III is its potent vasoconstrictor activity. karger.comportlandpress.com This has been observed in a wide range of vascular beds from different species. portlandpress.com The vasoconstriction induced by iPF2α-III is primarily mediated through the activation of TP receptors on vascular smooth muscle cells. karger.com

In some blood vessels, the endothelium can modulate the vasoconstrictor effect of iPF2α-III. karger.com For instance, removal of the endothelium has been shown to enhance the maximal contraction induced by iPF2α-III in rat aorta and porcine coronary arteries. karger.com This suggests that the endothelium may release vasodilatory factors, such as nitric oxide (NO), that counteract the constrictor effect of the isoprostane. karger.com

Furthermore, the vasoconstrictor response to iPF2α-III can be influenced by other factors. For example, in immature pig periventricular brain microvessels, the constrictor effect of 15-F2t-isoprostane (8-iso-PGF2α) is greater in fetal and newborn animals compared to juveniles, an effect attributed to increased thromboxane release in the younger subjects. ahajournals.org

| Vascular Bed | Species | Effect of this compound | Mediating Receptor |

|---|---|---|---|

| Renal Arterioles | Rat | Potent Vasoconstriction | TP Receptor |

| Coronary Arteries | Porcine | Vasoconstriction | TP Receptor |

| Aorta | Rat | Vasoconstriction | TP Receptor |

| Periventricular Brain Microvessels | Pig | Vasoconstriction | Indirectly via Thromboxane Release |

Influence on Cell Proliferation (e.g., Endothelial Cells, Hepatic Stellate Cells, Smooth Muscle Cells)

In addition to its effects on vascular tone, iPF2α-III can also influence the proliferation of various cell types, a process that is critical in both normal physiology and the pathogenesis of diseases like atherosclerosis and fibrosis.

Endothelial Cells: Studies have shown that physiological concentrations of 8-iso-PGF2α can stimulate cell proliferation and DNA synthesis in bovine aortic endothelial cells. nih.gov This proliferative effect was found to be partially mediated by the production of endothelin-1 (B181129). nih.gov

Hepatic Stellate Cells: In the context of liver fibrosis, F2-isoprostanes have been shown to play a significant role. researchgate.netresearchgate.net When activated hepatic stellate cells are treated with F2-isoprostanes, there is a marked increase in DNA synthesis, cell proliferation, and collagen synthesis. um.esresearchgate.net These effects are reversed by a TP receptor antagonist, indicating that the proliferative and fibrogenic actions of F2-isoprostanes on these cells are mediated through the TP receptor. researchgate.netresearchgate.net

Smooth Muscle Cells: F2-isoprostanes have also been demonstrated to stimulate DNA synthesis in cultured rat vascular smooth muscle cells. karger.com This proliferative effect on smooth muscle cells, coupled with their vasoconstrictor properties, suggests a potential role for these compounds in the development of atherosclerotic plaques.

| Cell Type | Effect of this compound | Key Mediators |

|---|---|---|

| Bovine Aortic Endothelial Cells | Stimulation of cell proliferation and DNA synthesis | Endothelin-1, TP Receptor |

| Rat Hepatic Stellate Cells | Increased DNA synthesis, cell proliferation, and collagen synthesis | TP Receptor |

| Rat Vascular Smooth Muscle Cells | Stimulation of DNA synthesis | Not explicitly stated |

Effects on Angiogenesis

This compound, also known as 8-iso-prostaglandin F2α (8-iso-PGF2α), has been identified as a significant modulator of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. Research indicates that this compound primarily exerts an inhibitory effect on angiogenic processes, a mechanism that could link oxidative stress to impaired vessel formation in various pathological conditions. nih.govjcdr.net

Studies have demonstrated that 8-iso-PGF2α, alongside other isoprostanes like 8-iso-PGE2 and 8-iso-PGA2, inhibits several key steps in angiogenesis. nih.govahajournals.org These steps include the migration and tube formation of endothelial cells (ECs) induced by vascular endothelial growth factor (VEGF), a potent angiogenic stimulant. ahajournals.orgahajournals.org The anti-angiogenic effects of 8-iso-PGF2α have been observed in both in vitro models, such as human coronary artery endothelial cell (HCAEC) tube formation assays, and in vivo models like the chick chorioallantoic membrane (CAM) assay. nih.govahajournals.org

The primary mechanism for this anti-angiogenic action is the activation of the thromboxane A2 receptor (TBXA2R), also known as the TP receptor. jcdr.netahajournals.orgnih.gov The inhibitory effects of 8-iso-PGF2α on VEGF-induced endothelial cell migration and tube formation were effectively blocked by specific TBXA2R antagonists, such as SQ-29548, BM 567, and ICI 192,605. nih.govahajournals.org Furthermore, the downstream signaling pathway involves Rho kinases, as the application of a Rho kinase inhibitor reversed the inhibitory effects of 8-iso-PGF2α. ahajournals.org This evidence strongly suggests that 8-iso-PGF2α contributes to the impairment of angiogenesis by activating the TBXA2R/Rho kinase pathway. ahajournals.org

Table 1: Research Findings on the Anti-Angiogenic Effects of this compound

| Experimental Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Human Coronary Artery Endothelial Cells (HCAECs) | Reduced VEGF-induced tube formation by 81±13%. | Activation of TBXA2R. | ahajournals.orgahajournals.org |

| Human Endothelial Cells (ECs) | Inhibition of VEGF-induced cell migration. | Mediated by TBXA2R and Rho kinase. | nih.govahajournals.org |

| Chick Chorioallantoic Membrane (CAM) Assay (in vivo) | Blocked VEGF-induced neovascularization. | Activation of TBXA2R. | ahajournals.orgahajournals.org |

| Cardiac Angiogenesis Model (in vitro) | Attenuated hypoxia-driven VEGF and PDGF-induced angiogenesis. | Activation of TBXA2R. | ahajournals.org |

Modulation of Endothelin-1 Expression and Release

This compound has been shown to directly influence the expression and release of endothelin-1 (ET-1), a potent vasoconstrictor and mitogenic peptide produced primarily by endothelial cells. Studies using bovine aortic endothelial cells (BAECs) have demonstrated that physiological concentrations of 8-iso-PGF2α stimulate both ET-1 messenger RNA (mRNA) and protein expression. nih.govnih.gov

This stimulation of ET-1 production is a key component of the proliferative effect of 8-iso-PGF2α on endothelial cells. nih.gov The mitogenic effect was partially counteracted by treatment with an anti-endothelin antibody, confirming the role of ET-1 in this process. nih.gov The mechanism underlying this modulation involves, at least in part, the thromboxane A2 receptor (TBXA2R). The stimulatory effects of 8-iso-PGF2α on ET-1 expression and cell proliferation were partially inhibited by the TBXA2R antagonist SQ29,548. nih.gov

The interaction between 8-iso-PGF2α and ET-1 suggests a potential pathway through which oxidative stress can contribute to vascular pathology. nih.gov By stimulating the production of the vasoconstrictor ET-1, 8-iso-PGF2α can contribute to reduced blood flow and promote changes in the extracellular matrix, potentially exacerbating conditions like diabetic retinopathy. nih.gov Furthermore, research has shown that chronic infusion of ET-1 in rats leads to a significant increase in the urinary excretion of 8-iso-PGF2α, indicating a possible positive feedback loop where ET-1 promotes oxidative stress, leading to further isoprostane generation. ahajournals.org

Table 2: Effects of this compound on Endothelin-1 (ET-1)

| Cell Type | Effect Observed | Mediating Receptor | Reference |

|---|---|---|---|

| Bovine Aortic Endothelial Cells (BAECs) | Stimulated ET-1 mRNA and protein expression. | Partially mediated by Thromboxane A2 Receptor (TBXA2R). | nih.gov |

| Bovine Aortic Endothelial Cells (BAECs) | Stimulated DNA synthesis and cell proliferation. | Partially dependent on ET-1 release. | nih.govnih.gov |

| In vivo (Rats) | Chronic ET-1 infusion increased urinary 8-iso-PGF2α excretion. | Suggests a link between ET-1 and oxidative stress. | ahajournals.org |

Interactions with Other Biomolecules and Redox Systems

This compound is intrinsically linked to redox systems, as it is a product of the free-radical-catalyzed peroxidation of arachidonic acid, independent of cyclooxygenase (COX) enzymes. nih.govoxfordbiomed.com This makes its measurement a reliable and sensitive approach to assess in vivo oxidative stress and lipid peroxidation. nih.govmdpi.comtandfonline.com

The formation of 8-iso-PGF2α is a direct consequence of the interaction between reactive oxygen species (ROS) and arachidonic acid within cell membrane phospholipids (B1166683). oxfordbiomed.comnih.gov Its levels are often elevated in conditions associated with increased oxidative stress. jcdr.netnih.gov

Beyond being a marker, 8-iso-PGF2α is a biologically active molecule that interacts with several cellular components to elicit physiological responses. jcdr.net Its most well-characterized interaction is with the thromboxane A2 (TP) receptor, through which it mediates most of its vascular effects, including vasoconstriction and inhibition of angiogenesis. ahajournals.orgnih.gov The signaling cascade following TP receptor activation involves coupling to G-proteins, specifically Gq, Gi, and G11, leading to downstream cellular events. nih.gov

The interplay of 8-iso-PGF2α with the body's redox system is complex. While it is a product of oxidative stress, its formation can be influenced by antioxidants. For instance, glutathione (B108866) (GSH), a major intracellular antioxidant, has been shown to paradoxically promote the formation of 8-iso-PGF2α from arachidonic acid in a COX-dependent manner under certain conditions. nih.gov Furthermore, 8-iso-PGF2α levels have been shown to correlate with inflammatory biomarkers, including tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and pentraxin-3 (PTX3), suggesting a close relationship between lipid peroxidation and inflammatory pathways. mdpi.com

Table 3: Summary of this compound Interactions

| Interacting Molecule/System | Nature of Interaction | Outcome/Significance | Reference |

|---|---|---|---|

| Arachidonic Acid / Free Radicals | Formation via non-enzymatic peroxidation. | 8-iso-PGF2α is a key biomarker of lipid peroxidation and oxidative stress. | nih.govoxfordbiomed.com |

| Thromboxane A2 (TP) Receptor | Agonist; binds and activates the receptor. | Mediates vasoconstriction, anti-angiogenic effects, and ET-1 release. | ahajournals.orgnih.govnih.gov |

| G-proteins (Gq, Gi, G11) | Downstream signaling partners of the TP receptor. | Transduces the signal from 8-iso-PGF2α binding to intracellular pathways. | nih.gov |

| Glutathione (GSH) | Complex; GSH can promote its formation under certain conditions. | Highlights the intricate role of antioxidants in isoprostane metabolism. | nih.gov |

| Inflammatory Biomarkers (TNF-α, IL-10, PTX3) | Positive correlation observed in clinical studies. | Links oxidative stress with inflammatory responses. | mdpi.com |

| Endothelin-1 (ET-1) | Stimulates ET-1 expression and release. | Contributes to vasoconstriction and mitogenesis. | nih.govnih.gov |

Role of Isoprostane F2alpha I in Disease Pathophysiology Mechanistic Research Focus

General Contribution to Oxidative Stress-Related Mechanisms

Isoprostane F2alpha-I is an isomer of prostaglandin (B15479496) F2alpha (PGF2α) that is primarily generated from the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. nih.govnih.gov This process is a hallmark of oxidative stress, where reactive oxygen species (ROS) attack polyunsaturated fatty acids within cell membranes. nih.govphysiology.org The stability of F2-isoprostanes makes them reliable indicators of lipid peroxidation and in vivo oxidative stress. nih.govnih.gov Their levels have been shown to be elevated in dozens of disease states associated with oxidative damage. nih.govphysiology.org

While the free-radical pathway is a major source, evidence indicates that this compound, particularly the well-studied isomer 8-iso-PGF2α, can also be generated through enzymatic pathways involving cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.govnih.gov This dual origin complicates the interpretation of its elevated levels, as it may reflect not only lipid peroxidation from oxidative stress but also inflammatory processes that induce COX activity. nih.govnih.gov The measurement of F2-isoprostanes in tissues and biological fluids is considered a specific and sensitive method for quantifying oxidative injury. nih.gov In various human pathologies and environmental exposures, the degree of elevation in F2-isoprostane levels can vary significantly, with the largest increases observed in diseases affecting the kidneys and lungs. nih.gov

Involvement in Inflammatory Processes and Pathways

This compound is not merely a passive byproduct of oxidative stress; it is a potent bioactive molecule that actively participates in inflammatory processes. nih.govproquest.cominforang.com Oxidative stress and inflammation are deeply interconnected, with each process capable of amplifying the other. nih.gov F2-isoprostanes are involved in severe acute and chronic inflammatory conditions, including atherosclerosis and asthma. nih.govproquest.com

A key mechanism for the pro-inflammatory action of this compound is its ability to act as an agonist for prostanoid receptors, particularly the thromboxane (B8750289) A2 receptor (TP receptor). researchgate.netahajournals.org Activation of this receptor on various cell types, such as platelets and vascular smooth muscle cells, can trigger potent biological responses. physiology.orgahajournals.org For example, 8-iso-PGF2α is a potent vasoconstrictor, a key feature of inflammatory responses and vascular pathology. nih.gov Studies have demonstrated that the pro-atherogenic effects of this compound are mediated through the TP receptor, leading to potent pro-inflammatory vascular reactions. ahajournals.org This interaction underscores its direct role in translating oxidative damage into a functional inflammatory response.

Mechanistic Studies in Animal Models of Disease

Animal models have been indispensable in elucidating the specific mechanistic roles of this compound in the pathophysiology of various organ systems.

In animal models of liver disease, F2-isoprostanes are key mediators of injury and fibrosis. researchgate.net Studies using models of high-fat diet-induced hepatic steatosis in rats found significantly increased levels of iPF2α-III in the liver, which correlated with decreased levels of antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.gov This indicates an oxidative imbalance in the early stages of non-alcoholic fatty liver disease (NAFLD). nih.gov Similarly, in rats with liver injury triggered by valproic acid, both plasma and liver levels of iPF2α-III were elevated. nih.gov Mechanistically, F2-isoprostanes generated by hepatocytes experiencing lipid peroxidation can act on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, to mediate collagen hyperproduction and promote fibrosis. researchgate.net Animal models of congenital portosystemic shunts also show significantly higher urinary F2-isoprostane concentrations, suggesting increased systemic oxidative stress. nih.gov

The role of this compound in atherosclerosis is complex, with research in animal models providing somewhat paradoxical findings. It is well-established that F2-isoprostanes are present in high concentrations within human atherosclerotic lesions. nih.govahajournals.org In studies using apolipoprotein E (apoE) and LDL receptor (LDLR)-deficient mouse models, administration of the isoprostane iPF2α-III was shown to directly promote atherogenesis. ahajournals.org This pro-atherogenic effect was mediated by the activation of the thromboxane receptor (TP), which triggered vascular inflammation. ahajournals.org

Conversely, a different study using LDLR-deficient mice found that infusion of 8-iso-PGF2α actually tended to reduce atherosclerotic lesion formation. researchgate.netnih.gov This study suggested that the effect was dependent on the presence of the TP receptor specifically on vascular smooth muscle cells (VSMCs), but not on endothelial cells. researchgate.netnih.gov These findings highlight the complexity of isoprostane signaling, where its ultimate effect may depend on the specific receptor subtype, cell type, and local microenvironment within the vascular wall.

In the context of lung disease, F2-isoprostanes are recognized not just as markers but as active mediators of pathophysiology. nih.govphysiology.org They evoke significant biological responses from virtually every cell type within the lung. nih.govphysiology.org Studies in patients with interstitial lung diseases, such as cryptogenic fibrosing alveolitis and sarcoidosis, show significantly elevated concentrations of 8-epi-PGF2α in bronchoalveolar lavage (BAL) fluid compared to healthy subjects. nih.gov This increase is considered a quantitative index of the enhanced oxidative stress contributing to the pathophysiology of these diseases. nih.govatsjournals.org The biological actions of this compound in the lungs are varied and can contribute to features like bronchoconstriction and inflammation, which are central to diseases like asthma. nih.gov

Table 1: this compound in Animal Models of Disease

| Disease Model | Animal | Key Mechanistic Finding | Outcome |

|---|---|---|---|

| Hepatic Steatosis | Rat (High-Fat Diet) | Increased hepatic iPF2α-III; Decreased antioxidant enzymes (SOD, catalase). | Evidence of oxidative imbalance in early-stage NAFLD. nih.gov |

| Atherosclerosis | Mouse (ApoE & LDLR-deficient) | iPF2α-III activates the thromboxane receptor (TP). | Promotion of vascular inflammation and atherogenesis. ahajournals.org |

| Atherosclerosis | Mouse (LDLR-deficient) | 8-iso-PGF2α acts via the TP receptor on vascular smooth muscle cells. | Attenuation of atherosclerotic lesion formation. researchgate.netnih.gov |

| Congenital Portosystemic Shunt | Dog | Significantly higher urinary F2-isoprostane concentrations vs. healthy controls. | Indication of increased systemic oxidative stress. nih.gov |

In Vitro Models of Cellular Dysfunction

In vitro studies using specific cell types have been crucial for dissecting the molecular mechanisms of this compound action. These models allow for the investigation of cellular responses in a controlled environment, free from the systemic complexities of in vivo models.

Research has shown that the formation of 8-epi-PGF2α can be clearly dependent on cyclooxygenase enzymes in specific cellular contexts. nih.gov In cell models of human platelets, COX inhibitors like indomethacin (B1671933) completely suppressed 8-epi-PGF2α formation. nih.gov Similarly, in rat mesangial cells, endogenous production of 8-epi-PGF2α correlated with the expression of COX-2, suggesting these cells could be a source of renal isoprostane formation. nih.gov

In vitro models have also been used to study the cellular processing of F2-isoprostanes. In HepG2 cells, a human liver cell line, inducing oxidative damage with glucose oxidase led to the formation of F2-isoprostanes, which were then observed to be excreted into the culture media over time. researchgate.net In studies of hepatic fibrosis, F2-isoprostanes added to cultured hepatic stellate cells were shown to stimulate collagen production. researchgate.net This fibrogenic effect could be blocked by an antagonist of the thromboxane receptor, confirming the receptor's role in mediating the pro-fibrotic actions of isoprostanes. researchgate.net

Table 2: this compound in In Vitro Models

| Cell Type | In Vitro Model/Stimulus | Key Mechanistic Finding | Outcome |

|---|---|---|---|

| Human Platelets | Stimulation with calcium ionophore, arachidonic acid. | 8-epi-PGF2α formation was suppressed by the COX inhibitor indomethacin. | Demonstrated a cyclooxygenase-dependent formation pathway. nih.gov |

| Rat Mesangial Cells | Interleukin-1 induction. | 8-epi-PGF2α production correlated with COX-2 expression. | Identified a potential cellular origin for renal isoprostane formation. nih.gov |

| Hepatic Stellate Cells | Addition of 8-epi-PGF2α. | The fibrogenic effects were blocked by a thromboxane receptor antagonist (SQ29548). | Confirmed the role of the TP receptor in mediating fibrogenesis. researchgate.net |

| HepG2 (Human Liver Cells) | Induction of oxidative damage with glucose oxidase. | F2-isoprostanes were formed intracellularly and subsequently excreted into the media. | Provided a model for studying the cellular production and release of isoprostanes. researchgate.net |

Future Directions and Unexplored Avenues in Isoprostane F2alpha I Research

Elucidation of Physiological Roles under Basal Conditions

Although F2-Isoprostanes are recognized as reliable indicators of oxidative stress, their functions under normal physiological conditions are not yet fully understood. foodandnutritionresearch.netresearchgate.net Large quantities of bioactive F2-isoprostanes are consistently present in the urine of healthy individuals, though levels can vary significantly from person to person. foodandnutritionresearch.nettandfonline.comnih.gov This continuous, baseline production suggests a potential role in regulating normal bodily functions, which remains an area of active investigation. tandfonline.comnih.gov

Growing evidence indicates that at basal levels, reactive oxygen species (ROS), the precursors to isoprostanes, act as secondary messengers in various signaling pathways that are crucial for normal cell function. najms.com These pathways regulate cell proliferation, homeostasis, and defense against microorganisms. najms.com Consequently, the F2-isoprostanes formed under these conditions may also participate in these fundamental physiological processes. najms.com For instance, elevated levels of F2-isoprostanes have been observed during normal human pregnancy, hinting at a specific physiological role in this state that has yet to be clearly defined. foodandnutritionresearch.netresearchgate.nettandfonline.comnih.gov Further research is needed to unravel the precise functions of Isoprostane F2alpha-I and other isoprostanes in maintaining health. foodandnutritionresearch.net

Investigation of Isomer-Specific Biological Activities and Mechanisms

This compound belongs to a large family of 64 F2-isoprostane isomers, and the specific biological activities of many of these isomers are still largely unknown. portlandpress.comportlandpress.com Research has predominantly centered on 15-F2t-IsoP (also known as 8-iso-PGF2α), which is one of the most abundant and biologically active isomers. nih.gov This particular isomer is a potent constrictor of blood vessels in various organs, including the kidneys, lungs, and brain. nih.govahajournals.org

However, emerging studies are beginning to shed light on the distinct actions of other isomers. For example, several synthetic isomers from the 15-series and 12-series have also demonstrated strong vasoconstrictive effects on the microvasculature of the retina and brain. labmed.org.tw Interestingly, some isoprostanes have been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in both health and disease. ahajournals.org Specifically, 8-iso-PGF2α has been found to block the pro-angiogenic effects of vascular endothelial growth factor (VEGF). ahajournals.org

The biological effects of these isomers are often mediated through their interaction with various receptors, primarily the thromboxane (B8750289) A2 receptor (TBXA2R). nih.govahajournals.org However, the exact mechanisms and the potential involvement of other receptors for the full spectrum of isoprostane isomers require further investigation. labmed.org.tw A critical area for future research will be to systematically characterize the biological activities of each F2-isoprostane isomer and to elucidate the specific signaling pathways they trigger. ahajournals.orgsfrbm.org This will provide a more complete understanding of their roles in both physiological and pathological processes.

Integration with Multi-Omics Approaches in Mechanistic Studies

To gain a more comprehensive understanding of the role of this compound in complex biological systems, future research will need to integrate its measurement with multi-omics approaches. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a more complete picture of cellular and organismal responses to oxidative stress.

Recent studies have begun to demonstrate the power of this integrated approach. For example, a multi-omics analysis of the effects of spaceflight on astronauts revealed that changes in urinary prostaglandin (B15479496) F2 alpha levels, along with other metabolic markers, were consistent with mitochondrial stress. nih.gov This finding was supported by transcriptomic, epigenetic, and proteomic data, highlighting a central role for mitochondrial dysfunction in the physiological response to space travel. nih.gov

By correlating this compound levels with changes in gene expression, protein abundance, and other metabolites, researchers can identify novel pathways and networks affected by oxidative stress. This approach can help to:

Identify new biomarkers for disease risk and progression.

Uncover the molecular mechanisms by which oxidative stress contributes to various pathologies.

Develop more targeted therapeutic interventions.

Future studies employing multi-omics strategies will be crucial for moving beyond the use of this compound as a simple biomarker to understanding its functional role within the broader context of cellular and systemic physiology. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting and quantifying Isoprostane F2α-I in biological samples?

- Methodological Answer : Isoprostane F2α-I is typically quantified using enzyme-linked immunosorbent assays (ELISA) with monoclonal antibodies specific to 8-iso-PGF2α . Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards for specificity, as they differentiate isomers via retention times and fragmentation patterns . Key steps include:

- Sample preparation : Use solid-phase extraction (SPE) to isolate isoprostanes from plasma/urine, followed by derivatization for GC-MS .

- Validation : Include internal standards (e.g., deuterated 8-iso-PGF2α) to correct for matrix effects .

- Quality control : Report intra- and inter-assay coefficients of variation (CV <15%) and limit of detection (LOD) .

Q. What factors influence Isoprostane F2α-I levels in oxidative stress studies, and how should they be controlled?

- Methodological Answer : Isoprostane F2α-I levels are affected by:

- Pre-analytical variables : Delayed sample processing (e.g., >2 hours at room temperature) increases artifactual oxidation. Immediate snap-freezing in liquid nitrogen is recommended .

- Biological confounders : Diurnal variation, diet (e.g., polyunsaturated fatty acid intake), and renal function (urinary normalization to creatinine is critical) .

- Experimental conditions : Glutathione (GSH) depletion shifts arachidonic acid peroxidation toward E2/D2 isomers, potentially masking F2α-I changes. Measure GSH and α-tocopherol concurrently .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory findings in Isoprostane F2α-I data across organ systems?

- Methodological Answer : Organ-specific isomer formation (e.g., liver favoring 8-iso-PGE2 over F2α-I) requires:

- In vitro models : Use primary hepatocytes or tissue homogenates to assess organ-specific peroxidation pathways .

- Multi-isomer profiling : Quantify E2/D2 isomers alongside F2α-I via LC-MS/MS to avoid misinterpretation of oxidative stress dynamics .

- Mechanistic studies : Apply inhibitors of prostanoid biosynthesis (e.g., COX-2 inhibitors) to isolate enzymatic vs. non-enzymatic isoprostane generation .

Q. What statistical approaches are optimal for analyzing Isoprostane F2α-I data in longitudinal or multi-variable studies?

- Methodological Answer :

- Normalization : For urinary F2α-I, use creatinine-adjusted values; for plasma, correct for lipid profiles .

- Multivariate regression : Control for covariates (e.g., age, BMI, smoking status) using generalized linear models (GLM) .

- Handling non-normal distributions : Apply log-transformation or non-parametric tests (e.g., Mann-Whitney U) for skewed data .

Q. How can researchers integrate Isoprostane F2α-I measurements with other oxidative stress biomarkers to enhance study validity?

- Methodological Answer : Combine F2α-I with:

- Antioxidant markers : Plasma vitamin C (via competitive ELISA) and erythrocyte superoxide dismutase (SOD) activity .

- Lipid peroxidation products : Malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay .

- Omics integration : Pair with transcriptomic data (e.g., NRF2 pathway genes) to contextualize molecular mechanisms .

Addressing Data Contradictions

Q. Why do some studies report no significant changes in F2α-I despite confirmed oxidative stress?

- Methodological Answer : Potential reasons include:

- Isomer shunting : GSH depletion redirects peroxidation toward E2/D2 isomers, necessitating multi-isomer analysis .

- Temporal dynamics : F2α-I may peak early post-exposure (e.g., diesel exhaust) but normalize rapidly; frequent sampling is critical .

- Assay cross-reactivity : Commercial ELISAs may cross-react with structurally similar metabolites. Validate with MS-based methods .

Q. How should researchers resolve discrepancies between ELISA and MS-based quantification of Isoprostane F2α-I?

- Methodological Answer :

- Cross-validation : Run a subset of samples with both methods to establish correlation coefficients .

- Interference testing : Spike samples with known concentrations of competing isomers (e.g., 8-iso-PGE2) to assess ELISA specificity .

- Reporting standards : Disclose antibody epitope information and MS parameters (e.g., MRM transitions) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.